6-amino-7-methoxy-4aH-quinazolin-4-one
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Overview
Description
6-amino-7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-methoxy-4aH-quinazolin-4-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3(H)-quinazolin-4-one, which is subsequently reduced using a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) to yield 6-amino-3(H)-quinazolin-4-one . The methoxy group is introduced through methylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used.
Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell proliferation . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
6-amino-3(H)-quinazolin-4-one: Similar structure but lacks the methoxy group.
7-methoxy-3(H)-quinazolin-4-one: Similar structure but lacks the amino group.
6-nitro-7-methoxy-3(H)-quinazolin-4-one: Contains a nitro group instead of an amino group.
Uniqueness
6-amino-7-methoxy-4aH-quinazolin-4-one is unique due to the presence of both the amino and methoxy groups, which contribute to its distinct biological activities. The combination of these functional groups enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-amino-7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-5H,10H2,1H3 |
InChI Key |
AWUBEJVURCBEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC(=O)C2C=C1N |
Origin of Product |
United States |
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